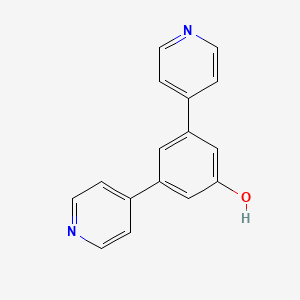
3,5-Di(pyridin-4-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Di(pyridin-4-yl)phenol is an organic compound that features a phenol group substituted with two pyridin-4-yl groups at the 3 and 5 positions. This compound is of interest due to its unique structural properties, which make it a valuable ligand in coordination chemistry and a potential candidate for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di(pyridin-4-yl)phenol typically involves the reaction of 3,5-dibromophenol with pyridine-4-boronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol, and the mixture is heated to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Di(pyridin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine rings can be reduced to piperidine rings under hydrogenation conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 3,5-di(piperidin-4-yl)phenol.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3,5-Di(pyridin-4-yl)phenol has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a building block for various organic compounds.
Mécanisme D'action
The mechanism of action of 3,5-Di(pyridin-4-yl)phenol involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings and the oxygen atom of the phenol group. This coordination can lead to the formation of stable complexes that exhibit unique chemical and physical properties. The compound can also participate in hydrogen bonding and π-π interactions, which contribute to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Di(pyridin-4-yl)-pyridine-3,5-dicarboxamide: A tricationic compound with similar pyridine substituents.
3,5-Di(pyridin-2-yl)phenol: A compound with pyridine groups at different positions.
3,5-Di(pyridin-3-yl)phenol: Another positional isomer with pyridine groups at the 3 and 5 positions.
Uniqueness
3,5-Di(pyridin-4-yl)phenol is unique due to its specific substitution pattern, which allows for distinct coordination chemistry and potential biological activities. The position of the pyridine groups influences the compound’s electronic properties and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H12N2O |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
3,5-dipyridin-4-ylphenol |
InChI |
InChI=1S/C16H12N2O/c19-16-10-14(12-1-5-17-6-2-12)9-15(11-16)13-3-7-18-8-4-13/h1-11,19H |
Clé InChI |
ALODHLBOHCOHIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CC(=CC(=C2)O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


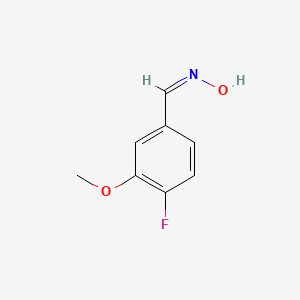
![[Ethyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759344.png)
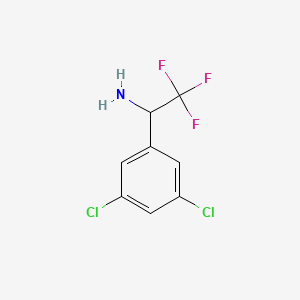
amine](/img/structure/B11759356.png)
![4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759358.png)
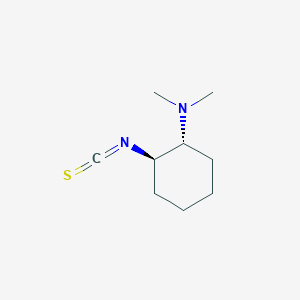
![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B11759369.png)
![(3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11759371.png)
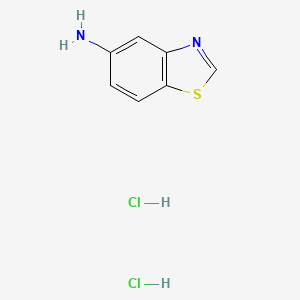

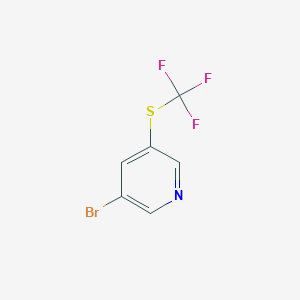
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11759387.png)
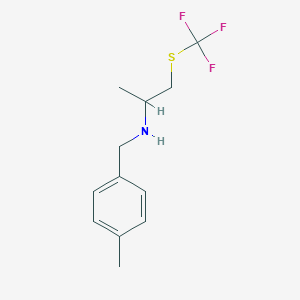
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11759399.png)
